[3-(Propanoyloxy)phenyl]boronic acid
Description
Significance of Organoboron Compounds as Synthetic Intermediates in Modern Chemistry
Organoboron compounds, which feature a carbon-boron bond, are a cornerstone of modern synthetic organic chemistry. thieme.de Their utility stems from their versatile reactivity, general stability, and relatively low toxicity. nih.gov These compounds serve as crucial intermediates in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds. nih.govmdpi.com The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a preeminent example of their application, enabling the synthesis of complex molecules such as pharmaceuticals and advanced materials. mdpi.comnih.gov
The reactivity of organoboron compounds is largely dictated by the nature of the boron atom. Boronic acids and their esters are among the most widely studied and synthetically useful classes of organoboron compounds. acs.org The boron atom in these compounds is electron-deficient, making them mild Lewis acids. wikipedia.org This property, combined with their ability to undergo transmetalation with transition metal catalysts, underpins their extensive use in cross-coupling reactions. nih.gov Furthermore, the development of new synthetic methods, including photoinduced borylation and metal-free catalytic borylation, continues to expand the scope and applicability of these versatile reagents. nih.govnih.gov
Phenylboronic Acid Derivatives as Versatile Platforms for Molecular Design
Phenylboronic acids, a subclass of arylboronic acids, are particularly valuable in molecular design due to their rigid aromatic framework and the versatile reactivity of the boronic acid group. wikipedia.org This functional group can participate in a variety of chemical transformations beyond cross-coupling reactions. For instance, phenylboronic acids can form reversible covalent bonds with diols to create boronate esters. evitachem.com This characteristic is exploited in the design of sensors for carbohydrates, as protecting groups in organic synthesis, and in the development of self-healing materials. wikipedia.orgmdpi.comrsc.org
The phenyl ring of these derivatives can be readily functionalized with a wide range of substituents, allowing for the fine-tuning of their electronic and steric properties. This modularity enables the creation of a diverse library of building blocks for various applications. In medicinal chemistry, for example, phenylboronic acid derivatives have been investigated as inhibitors for enzymes like AmpC β-lactamase. nih.gov Their ability to be incorporated into larger molecules through reactions like the Suzuki-Miyaura coupling makes them indispensable tools for constructing complex bioactive compounds and functional materials. nih.govacs.org
Contextualizing [3-(Propanoyloxy)phenyl]boronic Acid within the Broader Landscape of Arylboronic Acid Chemistry
This compound is a specific derivative of phenylboronic acid that features a propanoyloxy group at the meta-position of the phenyl ring. evitachem.com This substitution introduces an ester functionality, which can influence the compound's reactivity and physical properties. The presence of the propanoyloxy group can modulate the electronic nature of the phenyl ring, which in turn can affect the efficiency of its participation in catalytic cycles like the Suzuki-Miyaura coupling.
The synthesis of this compound can be achieved through various established methods for preparing arylboronic acids. A common approach involves the reaction of a corresponding aryl Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis. nih.govgoogle.com Another synthetic route is the palladium-catalyzed Miyaura borylation, which couples an aryl halide with a diboron (B99234) reagent. nih.gov
The unique structure of this compound, combining the reactive boronic acid moiety with an ester group, makes it a valuable intermediate for synthesizing more complex molecules. It can be utilized in cross-coupling reactions to introduce a functionalized phenyl ring into a target structure. evitachem.com Furthermore, the ester group itself can be a site for further chemical modification, potentially allowing for the attachment of other molecular fragments or the controlled release of the corresponding phenol (B47542).
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C9H11BO4 and a molecular weight of 193.99 g/mol . evitachem.com
| Property | Value |
| CAS Number | 480424-85-9 |
| Molecular Formula | C9H11BO4 |
| Molecular Weight | 193.99 g/mol |
| IUPAC Name | (3-propanoyloxyphenyl)boronic acid |
| Canonical SMILES | CCC(=O)OC1=CC=CC(=C1)B(O)O |
| InChI Key | HFTSZRNVEIDPTE-UHFFFAOYSA-N |
Research Findings
The primary application of this compound in research lies in its role as a building block in organic synthesis. It serves as a precursor for the creation of more elaborate molecules through reactions that leverage the reactivity of the boronic acid group.
One of the most significant applications of arylboronic acids, including this compound, is in the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an sp2-hybridized carbon of an organohalide. The general mechanism involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the propanoyloxy group on the phenyl ring can influence the reaction kinetics and yield.
Another key reaction of boronic acids is the formation of boronate esters with diols. evitachem.com This reversible reaction is often used for the protection of diol functionalities during a multi-step synthesis. wikipedia.org While specific studies on the boronate esters of this compound are not extensively documented in the provided search results, the general principle applies. The equilibrium of this reaction is sensitive to pH, which allows for controlled formation and cleavage of the ester. rsc.org
Recent advancements in synthetic methodology have also explored novel ways to utilize arylboronic acids. For instance, they can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, opening up new avenues for functionalization. rsc.org
Properties
CAS No. |
480424-85-9 |
|---|---|
Molecular Formula |
C9H11BO4 |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(3-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
HFTSZRNVEIDPTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)CC)(O)O |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 3 Propanoyloxy Phenyl Boronic Acid
Lewis Acidity and Dynamic Covalent Bonding
The boron atom in [3-(Propanoyloxy)phenyl]boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting electron pairs. researchgate.netwiley-vch.de This fundamental property underpins its ability to form dynamic covalent bonds, particularly with molecules containing diol functionalities. nih.gov
Reversible Formation of Boronate Esters with Diols and Polyols
This compound readily reacts with 1,2- and 1,3-diols and polyols to form cyclic boronate esters. researchgate.netnih.gov This reaction is a reversible equilibrium process, a hallmark of dynamic covalent chemistry. nih.govnih.gov The formation of these five- or six-membered rings is a spontaneous process under appropriate conditions and is crucial for various applications, including the construction of dynamic hydrogels and self-healing materials. researchgate.netmdpi.com The stability of the resulting boronate ester is influenced by the structure of the diol, with catechols and other planar diols often forming more stable complexes. nih.govnih.gov
The general reaction for the formation of a boronate ester with a diol is depicted below:

Table 1: Examples of Diols and Polyols that React with Phenylboronic Acids
| Diol/Polyol | Product Type | Key Features of the Reaction |
| Catechol | Cyclic Boronate Ester | Forms a stable five-membered ring. nih.gov |
| Glucose | Cyclic Boronate Ester | Reversible binding is crucial for glucose sensing applications. semanticscholar.org |
| Polyvinyl Alcohol (PVA) | Cross-linked Polymer | Leads to the formation of hydrogels with dynamic properties. researchgate.net |
| Dextran | Cross-linked Polymer | Used in the layer-by-layer assembly of responsive films. researchgate.net |
Equilibrium Dynamics Influenced by pH and Diol Concentration
The equilibrium between the boronic acid and the boronate ester is highly sensitive to the pH of the solution. researchgate.net Generally, the formation of the anionic tetrahedral boronate ester is favored at higher pH values (typically above the pKa of the boronic acid), while acidic conditions promote the cleavage of the ester bond, shifting the equilibrium back towards the trigonal planar boronic acid. researchgate.netmdpi.com This pH-dependent behavior is a key feature that allows for the controlled assembly and disassembly of structures based on boronate ester linkages. nih.gov
The concentration of the diol also plays a significant role in the equilibrium. According to Le Chatelier's principle, increasing the concentration of the diol will shift the equilibrium towards the formation of the boronate ester. nih.gov This principle is exploited in applications where a high concentration of a target diol, such as glucose, triggers a response.
The relationship between pH, pKa, and the stability of boronate esters can be complex. While it is a general trend that lower pKa boronic acids and higher pH lead to stronger binding, the optimal pH for binding is not always above the pKa of the boronic acid and is influenced by the pKa of the diol as well. researchgate.net
Stereoselective Aspects of Boronate Ester Formation
The formation of boronate esters can exhibit stereoselectivity, particularly when reacting with chiral diols, such as those found in saccharides. The spatial arrangement of the hydroxyl groups on the diol influences the stability and formation rate of the resulting boronate ester. This stereoselectivity is the basis for the use of boronic acids in chiral recognition and sensing of carbohydrates. The specific stereochemistry of the diol can lead to preferential binding, allowing for the differentiation between various sugars.
Carbon-Carbon Bond-Forming Cross-Coupling Reactions
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and advanced materials. arabjchem.orgresearchgate.net
Suzuki-Miyaura Palladium-Catalyzed Cross-Coupling with Aryl Halides/Triflates
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound in C-C bond formation. nih.govlibretexts.org In this reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl or related structure. nih.govharvard.edu The propanoyloxy group on the phenyl ring is generally stable under the reaction conditions, allowing for the synthesis of functionalized biphenyl (B1667301) derivatives. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. harvard.edu
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by the base, which activates the boronic acid. harvard.edunih.gov
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu
Table 2: Typical Components of a Suzuki-Miyaura Reaction
| Component | Example(s) | Role in the Reaction |
| Boronic Acid | This compound | Source of the aryl group to be coupled. |
| Aryl Halide/Triflate | Iodobenzene, Bromobenzene, Aryl triflates | Provides the other aryl group for the new C-C bond. arabjchem.orgnih.gov |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction. nih.govresearchgate.netcommonorganicchemistry.com |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation. nih.govresearchgate.netcommonorganicchemistry.com |
| Solvent | Toluene, Dioxane, DMF, Water | Provides the medium for the reaction. nih.govnih.govresearchgate.net |
The choice of catalyst, base, and solvent can significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction. beilstein-journals.orgprinceton.edunih.govnih.gov For instance, the use of specific phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst, allowing for the coupling of less reactive aryl chlorides. princeton.edu
Exploration of Other Boron-Mediated Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)
Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other important cross-coupling reactions.
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) offers a method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples boronic acids with amines or alcohols. wikipedia.orgnih.gov While the primary focus of this article is on C-C bond formation, the Chan-Lam reaction represents an important aspect of boronic acid reactivity. nih.gov The reaction is often performed under mild conditions, sometimes even at room temperature and open to the air. wikipedia.org
The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction that couples thioesters with boronic acids to form ketones. wikipedia.orgresearchgate.net This reaction proceeds under neutral conditions and is mediated by a copper(I) carboxylate co-catalyst. researchgate.netrsc.org The Liebeskind-Srogl reaction is particularly useful for the synthesis of ketones from readily available thioesters and has been applied in the synthesis of complex natural products. researchgate.netnih.gov
Acid-Base Characteristics of the Boronic Acid Functional Group
The boronic acid functional group, -B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons, rather than a Brønsted-Lowry acid that donates a proton. wikipedia.org The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, which allows it to accept a lone pair from a Lewis base, such as a hydroxide (B78521) ion (OH⁻). wikipedia.orgchemicalbook.com This interaction results in the formation of a tetrahedral boronate species, [R-B(OH)₃]⁻. wikipedia.org
The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate determines its effective acidity in aqueous solutions. nih.gov The acid dissociation constant (pKa) for many simple phenylboronic acids is typically around 9. wikipedia.org However, this value is significantly influenced by the nature and position of substituents on the phenyl ring. nih.gov Electron-withdrawing groups increase the Lewis acidity of the boron atom, making it more favorable to accept a hydroxide ion, thus lowering the pKa. Conversely, electron-donating groups decrease acidity, leading to a higher pKa.
For this compound, the propanoyloxy group is located at the meta position. This substituent primarily exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect reduces the electron density on the ring and, by extension, on the boron atom, making it more electrophilic and a stronger Lewis acid compared to unsubstituted phenylboronic acid. Therefore, the pKa of this compound is expected to be lower than that of phenylboronic acid itself.
The table below illustrates the effect of various substituents on the pKa of phenylboronic acid.
| Substituent (at meta-position) | pKa Value | Effect on Acidity |
| -H (Phenylboronic acid) | ~8.7 - 9.0 | Reference |
| -OCH₃ (methoxy) | ~9.25 | Electron-donating, decreases acidity |
| -F (fluoro) | ~8.3 | Electron-withdrawing, increases acidity |
| -CF₃ (trifluoromethyl) | ~7.8 | Strongly electron-withdrawing, increases acidity |
| -NO₂ (nitro) | ~7.1 | Very strongly electron-withdrawing, increases acidity |
Reactivity of the Propanoyloxy Group
Hydrolysis and Transesterification Pathways
The propanoyloxy group (-O-C(=O)-CH₂CH₃) is an ester linkage and is susceptible to nucleophilic attack at the carbonyl carbon. The two primary reaction pathways for this group are hydrolysis and transesterification. wikipedia.orgchemguide.co.uk
Hydrolysis: This reaction involves the cleavage of the ester bond by water. ebsco.com The process can be catalyzed by either an acid or a base. chemguide.co.ukesisresearch.org
Acid-catalyzed hydrolysis: In the presence of a dilute acid (e.g., HCl or H₂SO₄), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk The final products are 3-hydroxyphenylboronic acid and propanoic acid.
Base-catalyzed hydrolysis (Saponification): This pathway involves the attack of a strong nucleophile, typically a hydroxide ion (OH⁻), on the carbonyl carbon. esisresearch.orgmasterorganicchemistry.com This reaction is essentially irreversible because the resulting carboxylate anion (propanoate) is resonance-stabilized and shows little tendency to react with the alcohol (the phenol). chemguide.co.uk The products are the salt of the carboxylic acid (e.g., sodium propanoate) and the phenoxide, which is protonated upon workup to yield 3-hydroxyphenylboronic acid. chemguide.co.uk Base-catalyzed hydrolysis is generally faster and more complete than the acid-catalyzed equivalent. pharmacy180.com
Transesterification: This process involves the exchange of the aryloxy portion of the ester with an alcohol. wikipedia.orgmasterorganicchemistry.com Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. wikipedia.org For example, reacting this compound with methanol (B129727) under catalytic conditions would lead to the formation of methyl propanoate and 3-hydroxyphenylboronic acid. The reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. wikipedia.orgnih.gov
Influence on Overall Molecular Reactivity and Electronic Properties
Effect on the Phenyl Ring: By withdrawing electron density, the propanoyloxy group deactivates the phenyl ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation). wikipedia.org This deactivation means that harsher reaction conditions would be required for such substitutions compared to unsubstituted benzene (B151609). As a meta-directing group, it would guide incoming electrophiles to the positions ortho and para to itself (i.e., positions 2, 4, and 6 relative to the boronic acid group).
Effect on the Boronic Acid Group: The inductive withdrawal of electrons from the phenyl ring increases the Lewis acidity of the boronic acid, as discussed in section 3.3. nih.gov This enhanced acidity can affect its ability to form reversible covalent complexes with diols, a key feature of boronic acid chemistry. wikipedia.org
Hydrophobicity: The presence of the propanoyl chain and the phenyl ring imparts a significant hydrophobic character to the molecule. wikipedia.org
Photoactivation Mechanisms of Boronic Acid Prodrugs (General Principles)
Boronic acids are increasingly used as "cages" or masking groups in the design of prodrugs that can be activated by specific triggers, including light. acs.orgresearchgate.netchemrxiv.org Photoactivation offers spatiotemporal control, allowing a therapeutic agent to be released at a specific site and time upon light irradiation. acs.orgnih.gov
A general mechanism for the photoactivation of arylboronic acid-based prodrugs proceeds as follows: acs.orgresearchgate.net
Equilibrium Formation of Boronate: In an aqueous solution, the arylboronic acid [ArB(OH)₂] exists in equilibrium with its corresponding anionic tetrahedral boronate species [ArB(OH)₃⁻]. acs.org
Photo-oxidation: The boronate anion can be photo-oxidized. researchgate.net This can occur through direct absorption of light or, more commonly, via a photosensitizer. The photosensitizer absorbs light and transfers the energy to the boronate, causing it to lose an electron and generate a highly reactive phenyl radical (Ar•). acs.org
Reaction with Oxygen: This phenyl radical is extremely reactive towards molecular oxygen (O₂), even at very low concentrations found in hypoxic environments. acs.orgresearchgate.net The radical rapidly captures an oxygen molecule.
Bond Cleavage and Product Release: The resulting species undergoes further reactions, leading to the fragmentation and cleavage of the carbon-boron bond. researchgate.net This process ultimately unmasks the functional group that was protected by the boronic acid, typically yielding a phenol (B47542) (Ar-OH) and boric acid. nih.gov In a prodrug context, this cleavage releases the active drug molecule. researchgate.net
This photoactivation strategy is advantageous because it can be triggered by visible or near-infrared light and can function even under the low-oxygen conditions often found in tumor microenvironments. acs.orgnih.gov
Derivatization and Structural Modification Strategies for 3 Propanoyloxy Phenyl Boronic Acid
Modification of the Boronic Acid Functionality
The boronic acid group is the primary site of reactivity and is often targeted for protection to enhance stability or to control its participation in chemical reactions.
Boronic acids can be unstable, prone to dehydration to form cyclic boroxine (B1236090) anhydrides, or susceptible to decomposition, which can complicate storage, purification, and quantitative use in reactions. sigmaaldrich.comchem-station.com To overcome these limitations, the boronic acid functionality is often converted into a more stable boronate ester. One of the most effective strategies is the formation of N-methyliminodiacetic acid (MIDA) boronate esters. sigmaaldrich.com
MIDA boronates are highly stable, crystalline, free-flowing solids that are compatible with air, moisture, and silica (B1680970) gel chromatography. orgsyn.org This stability stems from the trivalent MIDA ligand, which coordinates to the boron atom, changing its hybridization from sp² to sp³, and making it unreactive toward transmetalation under standard Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.com This protective feature allows for iterative cross-coupling reactions, where the MIDA-protected boronate acts as a stable building block that can be carried through multiple synthetic steps before its reactivity is "turned on" when needed. sigmaaldrich.comorgsyn.org The synthesis of MIDA boronates can be achieved by reacting the boronic acid with MIDA, often at elevated temperatures in a solvent like DMF, or by using MIDA anhydride (B1165640), which serves as both the ligand source and an in-situ desiccant for a milder procedure. amazonaws.comnih.gov
The ability to protect the boronic acid group and then deprotect it under specific conditions is a cornerstone of its synthetic utility, allowing for complex molecule synthesis. google.com While unprotected boronic acids can be challenging to purify and handle, protected versions offer enhanced stability and controlled reactivity. chem-station.com
The choice of protecting group is dictated by the desired chemical compatibility. MIDA esters, for instance, are exceptionally stable across a range of conditions but are readily cleaved to regenerate the free boronic acid under mild aqueous basic conditions, such as with sodium hydroxide (B78521) or even sodium bicarbonate. sigmaaldrich.comorgsyn.org This orthogonality makes them ideal for syntheses requiring basic-sensitive functional groups to be preserved in later steps.
Another widely used protecting group is pinacol (B44631), which forms a pinacol boronate ester (Bpin). researchgate.netchemrxiv.org Pinacol esters are generally stable enough for purification but are still sufficiently reactive to be used directly in many cross-coupling reactions. chem-station.com Their removal to yield the free boronic acid typically requires acidic hydrolysis. chem-station.com The strategic interplay between different protecting groups, such as the base-labile MIDA and acid-labile alternatives, provides chemists with a versatile toolkit to orchestrate complex synthetic pathways. chem-station.comgoogle.com
Table 1: Comparison of Common Boronic Acid Protecting Groups This table is interactive. You can sort and filter the data.
| Protecting Group | Structure | Key Features | Deprotection Conditions | Citations |
|---|---|---|---|---|
| MIDA | Trivalent ligand forming a sp³ hybridized boron center | Highly stable, crystalline, chromatography-compatible, unreactive in cross-coupling | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) | sigmaaldrich.comorgsyn.org |
| Pinacol | Forms a cyclic boronic ester (Bpin) | Good stability, often used directly in reactions, common in Miyaura borylation | Acidic hydrolysis (e.g., with NaIO₄ to trap pinacol) | chem-station.comresearchgate.net |
| Trifluoroborate | Forms an anionic K[R-BF₃] salt | Air-stable, crystalline solids, alternative to boronic acids | Mild conditions | chem-station.comresearchgate.net |
Functionalization of the Phenyl Ring (Meta-Substitution Focus)
Altering the substituents on the phenyl ring of [3-(Propanoyloxy)phenyl]boronic acid is a powerful method to modulate its electronic properties and reactivity.
The Lewis acidity of an arylboronic acid, a key factor in its reactivity, is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Attaching an electron-withdrawing group (EWG), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, to the phenyl ring increases the Lewis acidity of the boronic acid, which corresponds to a lower pKa value. nih.govmdpi.com This increased acidity is due to the EWG pulling electron density from the ring, making the boron center more electron-deficient and a stronger Lewis acid. mdpi.comnih.gov Conversely, attaching an electron-donating group (EDG), such as an alkyl or methoxy (B1213986) group, decreases the Lewis acidity and increases the pKa. nih.govwikipedia.org
This tuning of acidity has practical implications. For instance, arylboronic acids bearing EWGs are known to be highly efficient catalysts for reactions like the amidation of carboxylic acids. orgsyn.org The electronic properties also affect the stability of the boronate anion, which is the active species in many reactions; EWGs can stabilize the boronate form, which can be beneficial for applications like glycoprotein (B1211001) binding at neutral pH. nih.govnih.gov
Table 2: Effect of Substituents on Phenylboronic Acid pKa This table is interactive. You can sort and filter the data.
| Substituent Type | Example Group | Effect on Electron Density | Effect on Lewis Acidity | Effect on pKa | Citations |
|---|---|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases | Decreases | Increases | nih.govwikipedia.org |
| Electron-Withdrawing (EWG) | -CF₃, -NO₂, -CN | Decreases | Increases | Decreases | nih.govmdpi.comnih.gov |
Positional Isomerism Effects on Reactivity and Applications (Ortho, Meta, Para)
The position of a substituent on the phenyl ring relative to the boronic acid group has a profound impact on the molecule's properties due to the interplay of inductive and resonance effects. mdpi.comnih.gov
Ortho-substitution: A substituent at the ortho position can exert strong steric and electronic effects. For example, an ortho-fluoro substituent significantly increases acidity, partly due to the potential for intramolecular hydrogen bonding. mdpi.com However, steric hindrance from a bulky ortho group can also impede reactions at the boronic acid center.
Meta-substitution: A substituent at the meta position primarily exerts an inductive effect, as the resonance effect is much weaker at this position. mdpi.com For an EWG like fluorine, this leads to a notable increase in acidity compared to the unsubstituted acid. mdpi.com For this compound, both the boronic acid and the propanoyloxy group are at a meta position to an open site, influencing reactivity patterns.
These positional differences also affect physical properties, such as the dihedral angle between the phenyl ring and the boronic acid group, which was observed to be significantly different for ortho, meta, and para isomers of (trifluoromethyl)phenylboronic acid. mdpi.com
Further functionalization of the this compound ring can be achieved through aromatic electrophilic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions—i.e., where the new substituent adds—is dictated by the directing effects of the existing groups on the ring. wikipedia.org
In this compound, we have two substituents to consider:
Boronic Acid Group (-B(OH)₂): This group is strongly electron-withdrawing and is a deactivating, meta-director. wikipedia.org It slows down EAS reactions relative to benzene (B151609) and directs incoming electrophiles to the positions meta to itself (positions 1 and 5).
When both groups are present on the ring in a meta-relationship (at positions 1 and 3), their directing effects must be considered together. The propanoyloxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The boronic acid at position 1 directs to position 5 (position 3 is already occupied). The activating (or less deactivating) group typically governs the regioselectivity. In this case, the ortho, para-directing propanoyloxy group will likely determine the primary positions of substitution, leading to functionalization at the 2, 4, and 6 positions, with steric factors influencing the ratio of the products.
Modulation of the Propanoyloxy Ester Group in this compound
The propanoyloxy group of this compound offers a versatile handle for structural modification, enabling the development of advanced molecular systems. Chemical transformations of this ester moiety can alter the compound's properties or introduce new functionalities. Furthermore, the ester linkage can be engineered as a cleavable linker, responding to specific physiological or external stimuli for targeted applications.
Chemical Transformations of the Ester Moiety
Hydrolysis: The propanoyloxy ester can undergo hydrolysis to yield 3-hydroxyphenylboronic acid and propanoic acid. This reaction can occur under acidic or basic conditions. In aqueous environments, the boronic acid itself can participate in the reaction, and the rate of hydrolysis can be influenced by the pH of the solution. researchgate.netnih.gov The stability of boronic acid esters, in general, is a critical consideration for their application, as they can be susceptible to hydrolysis. nih.gov
Transesterification: This process involves the reaction of the propanoyloxy ester with an alcohol to form a new ester and propanol. Transesterification can be catalyzed by acids, bases, or enzymes. nih.govmasterorganicchemistry.com For instance, the use of earth-abundant alkali metal catalysts has been shown to be effective for the transesterification of aryl esters with phenols. rsc.org Lipases are also commonly employed for the enzymatic transesterification of esters under mild conditions, offering high selectivity. rsc.orgnih.gov While specific studies on the transesterification of this compound are not extensively documented, the general principles of aryl ester transesterification are applicable.
Table 1: Examples of Catalytic Systems for Transesterification of Aryl Esters
| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |
| Base | Sodium Methoxide | Mechanical stirring, vacuum | doaj.org |
| Metal | La(OTf)₃ | Neutral sspH, ambient temperature | cdnsciencepub.com |
| Enzyme | Lipase | Organic solvent or ionic liquid |
Amidation: The propanoyloxy group can be converted to an amide through reaction with an amine. This transformation typically requires activation of the ester or the use of a catalyst. Direct amidation of phenyl esters with aryl amines has been achieved using sodium hydride without the need for a transition metal catalyst or solvent. rsc.org Another approach involves the use of a cooperative catalytic system, such as a boronic acid and 4-(dimethylamino)pyridine N-oxide (DMAPO), for the dehydrative condensation of carboxylic acids and amines. Amine-boranes have also been utilized as dual-purpose reagents for the direct amidation of carboxylic acids. organic-chemistry.org These methods provide pathways to introduce a wide range of amide functionalities in place of the propanoyloxy group.
Table 2: Selected Methods for Amidation of Esters
| Method | Reagents/Catalyst | Key Features | Reference |
| Base-Mediated | Sodium Hydride | Transition metal- and solvent-free | rsc.org |
| Cooperative Catalysis | 3,5-Bis(trifluoromethyl)phenylboronic acid, DMAPO | Effective for less reactive carboxylic acids | |
| Direct Amidation | Amine-boranes | Advantageous for gaseous or low-boiling amines | organic-chemistry.org |
Design of Cleavable Linkers for Advanced Systems
The ester bond in this compound can be exploited as a cleavable linker in the design of advanced systems, such as prodrugs and sensor molecules. These linkers are designed to be stable until they encounter a specific trigger, which then leads to the cleavage of the ester and the release of a therapeutic agent or a signaling molecule.
Stimuli-Responsive Cleavage: Arylboronic acids and their esters are key components in the design of stimuli-responsive materials. nih.govrsc.org The cleavage of the ester can be triggered by various stimuli, including changes in pH, the presence of reactive oxygen species (ROS), or specific enzymes. nih.govmdpi.com
For instance, the boronic acid moiety can be oxidized by hydrogen peroxide (H₂O₂), which is often found at elevated levels in the microenvironment of tumors and inflamed tissues. researchgate.netresearchgate.net This oxidation leads to the formation of a phenol (B47542), which can then trigger a self-immolative cascade to release a payload. researchgate.netnih.govreading.ac.uk This strategy is particularly attractive for the development of targeted cancer therapies. rsc.orgsci-hub.senih.gov
Self-Immolative Linkers: The concept of a self-immolative linker is central to many advanced drug delivery systems. nih.govmdpi.comnih.gov In the context of this compound, a prodrug could be designed where the therapeutic agent is attached to the phenyl ring, and the propanoyloxy group acts as a trigger-responsive cap. Upon cleavage of the ester by a specific stimulus (e.g., an enzyme or ROS), the resulting 3-hydroxyphenylboronic acid can undergo further electronic rearrangement, leading to the release of the active drug. researchgate.netnih.gov The efficiency of this release can be modulated by the electronic properties of the substituents on the aromatic ring. reading.ac.uk
Table 3: Examples of Stimuli for Cleavable Linkers Based on Arylboronic Acid Derivatives
| Stimulus | Mechanism of Action | Application | Reference |
| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid to a phenol, triggering release. | Targeted cancer therapy, theranostics. | researchgate.netnih.govresearchgate.net |
| pH Change | Acid- or base-catalyzed hydrolysis of the ester or boronate ester. | pH-responsive drug delivery. | mdpi.com |
| Enzymes | Enzymatic hydrolysis of the ester bond. | Targeted drug release in specific tissues. | nih.govnih.gov |
The rational design of these cleavable linkers involves careful consideration of the trigger, the kinetics of cleavage, and the stability of the linker in biological environments to ensure timely and targeted release of the active molecule.
Advanced Academic Research Applications of 3 Propanoyloxy Phenyl Boronic Acid Derivatives
Materials Science and Engineering
The ester functionalization in [3-(Propanoyloxy)phenyl]boronic acid introduces an additional layer of chemical reactivity and potential for stimuli-responsive behavior, making its derivatives highly valuable in the design of intelligent and dynamic materials.
Synthesis of Stimuli-Responsive Polymers and Hydrogels
Polymers and hydrogels incorporating boronic acid moieties exhibit responsiveness to various stimuli, including pH, the presence of sugars, and reactive oxygen species (ROS). rsc.orgnih.gov This responsivity stems from the dynamic nature of the boronate ester bond formed between the boronic acid and diols. rsc.org
Researchers have successfully synthesized boronic acid-decorated poly(2-oxazoline) copolymers that display triple-stimuli responsive behavior. rsc.org These polymers are sensitive to changes in temperature, pH, and glucose concentration, making them promising candidates for applications in responsive membranes and drug delivery systems. rsc.org The synthesis often involves post-polymerization modification techniques to introduce the boronic acid functionality onto a pre-existing polymer backbone. rsc.org For instance, a common strategy involves the use of polymers with reactive side chains that can be chemically modified to incorporate the boronic acid group.
Hydrogels formed through the crosslinking of polymers with boronic acid derivatives are particularly noteworthy. These materials can undergo sol-gel transitions in response to specific triggers. For example, hydrogels can be designed to release an encapsulated drug in the presence of elevated glucose levels, a highly desirable feature for self-regulated insulin (B600854) delivery systems. magtech.com.cn The crosslinking density, and consequently the mechanical properties and swelling behavior of the hydrogel, can be finely tuned by controlling the pH of the surrounding environment. rsc.org
Development of Dynamic Covalent Materials and Self-Healing Systems
The reversible nature of the boronate ester bond is a cornerstone of dynamic covalent chemistry (DCC). nih.govnih.gov This field focuses on the creation of materials that can adapt their structure and properties in response to external stimuli by forming and breaking covalent bonds. nih.gov Boronic acid-based dynamic covalent chemistry has been employed in a wide range of applications, from catalysis to the development of designer drugs and optoelectronic materials. nih.gov
Self-healing materials, which can autonomously repair damage, represent a significant application of dynamic covalent boronate chemistry. When a material containing boronate ester crosslinks is damaged, the reversible nature of these bonds allows for their reformation upon bringing the fractured surfaces into contact, often facilitated by a stimulus like a change in pH or temperature. This restores the material's integrity and mechanical properties. The kinetics of this self-healing process can be influenced by the specific structure of the boronic acid derivative and the diol component.
Recent research has explored the use of boronic esters derived from the condensation of boronic acids and diols in the creation of covalent adaptable networks (CANs). frontiersin.org These materials exhibit rubber-like properties and can undergo stress relaxation and be remolded due to the dynamic nature of the boronate linkages. frontiersin.org
Applications in Layer-by-Layer Assembly for Functional Films
Layer-by-layer (LbL) assembly is a versatile technique for constructing multilayer thin films on solid substrates. mdpi.com This method relies on the sequential deposition of materials with complementary interactions, such as electrostatic forces, hydrogen bonds, or covalent bonds. mdpi.com Phenylboronic acid (PBA)-functionalized polymers have been extensively used in LbL assembly to create stimuli-responsive films and microcapsules. mdpi.comnih.govcncb.ac.cn
The formation of boronate ester bonds between a PBA-containing polymer and a polymer with diol groups (like a polysaccharide) can be the driving force for the LbL assembly. mdpi.com These films can be designed to be sensitive to changes in pH and the presence of sugars. mdpi.com For instance, a film constructed at a specific pH can be made to decompose at a different pH due to the pH-dependent equilibrium of the boronate ester formation. mdpi.com Similarly, the presence of free sugars in the surrounding solution can competitively bind to the boronic acid moieties, leading to the disassembly of the film and the release of any encapsulated cargo. mdpi.com This principle has been applied in the development of glucose-responsive systems for potential biomedical applications. mdpi.comresearchgate.net
Table 1: Examples of Stimuli-Responsive Systems Based on Phenylboronic Acid Derivatives
| System Type | Stimulus | Response | Potential Application | Reference |
|---|---|---|---|---|
| Poly(2-oxazoline) Copolymers | Temperature, pH, Glucose | Change in solubility | Responsive membranes, Drug delivery | rsc.org |
| Hydrogels | pH, Glucose | Swelling/deswelling, Drug release | Self-regulated insulin delivery | magtech.com.cnrsc.org |
| Covalent Adaptable Networks | pH, Temperature | Self-healing, Malleability | Re-moldable materials | nih.govfrontiersin.org |
| Layer-by-Layer Films | pH, Sugars | Film assembly/disassembly | Drug delivery, Biosensors | mdpi.comnih.govcncb.ac.cn |
Bioconjugation and Biomolecular Recognition Systems
The ability of boronic acids to form reversible covalent bonds with diols under physiological conditions makes them invaluable tools for bioconjugation and the development of systems for recognizing specific biomolecules. rsc.orgnih.gov
Reversible Labeling and Conjugation of Biomolecules
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, often relies on the formation of stable covalent bonds. rsc.org However, for certain applications, a reversible linkage is desirable. Boronic acids provide a mechanism for such reversible conjugation. rsc.org
The reaction of a boronic acid with a cis-diol on a biomolecule results in the formation of a cyclic boronate ester, effectively labeling or conjugating the molecule. This process is reversible, and the bond can be cleaved by a change in pH or the introduction of a competing diol. rsc.orgrsc.org This reversibility is advantageous for applications where a transient interaction is required, such as in the temporary immobilization of proteins or in the controlled release of a payload from a bioconjugate. nih.gov
Furthermore, the unique reactivity of boronic acids has been exploited in the development of novel bioconjugation strategies. For example, bis-boronic acid reagents have been designed for tandem covalent and dynamic bioconjugation, allowing for the sequential and selective modification of biomolecules. acs.org
Molecular Recognition of Saccharides and Glycans
The specific and reversible interaction between boronic acids and saccharides, which are rich in cis-diol motifs, forms the basis for their use in molecular recognition systems. rsc.orgnih.govacs.orgacs.org This has led to the development of "boronolectins," which are synthetic mimics of lectins, the natural carbohydrate-binding proteins. nih.govrsc.org
The binding affinity and selectivity of a boronic acid for a particular saccharide are influenced by several factors, including the structure of the boronic acid, the pH of the medium, and the specific arrangement of hydroxyl groups on the saccharide. rsc.org For instance, diboronic acid sensors have been designed to selectively bind glucose by interacting with multiple hydroxyl groups on the sugar molecule. rsc.org
This molecular recognition capability has been harnessed to create a variety of sensors for saccharides. magtech.com.cnnih.govacs.org These sensors often consist of a boronic acid recognition element coupled to a reporter molecule, such as a fluorophore. nih.gov Upon binding of a saccharide to the boronic acid, a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity, provides a detectable signal. nih.govacs.org These systems have shown great promise for the continuous monitoring of glucose levels in individuals with diabetes.
Table 2: Saccharide Recognition by Phenylboronic Acid Derivatives
| Saccharide | Recognition Principle | Application | Reference |
|---|---|---|---|
| Glucose | Formation of a stable cyclic boronate ester | Fluorescent sensors for continuous glucose monitoring | rsc.org |
| Fructose | Stronger binding affinity compared to other monosaccharides | Selective sensing in complex mixtures | mdpi.com |
| Sialic Acid | Targeting overexpressed sialic acid on cancer cells | Cancer cell imaging and targeted therapy | acs.org |
| Glycans on Glycoproteins | Affinity chromatography for enrichment and separation | Glycoproteomics research | mdpi.com |
Enzyme Modulation and Inhibition Mechanisms
The boronic acid moiety is a key pharmacophore in the design of potent and selective enzyme inhibitors. Its ability to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites is central to its inhibitory action.
Boronic acid derivatives, including by extension this compound, are highly effective as transition state analogue inhibitors, particularly for serine hydrolases such as serine proteases, beta-lactamases, and potentially glycosidases. nih.govnih.govmdpi.comresearchgate.net The mechanism hinges on the electrophilic nature of the boron atom.
In serine proteases and beta-lactamases, a catalytic serine residue initiates substrate hydrolysis by attacking a carbonyl carbon, forming a transient, tetrahedral intermediate. researchgate.netnih.gov The boronic acid group mimics this high-energy tetrahedral state. nih.govresearchgate.net The boron atom, with its empty p-orbital, readily accepts the lone pair of electrons from the active site serine's hydroxyl group, forming a stable, covalent tetrahedral adduct. nih.govmdpi.comnih.gov This interaction effectively sequesters the enzyme, preventing it from processing its natural substrate. mdpi.com
Serine Proteases: Peptidyl boronic acids have been shown to bind to the catalytic pocket of serine proteases like prostate-specific antigen (PSA). The boronic moiety binds in a configuration that mimics the tetrahedral transition state of peptide-bond hydrolysis. nih.gov
Beta-Lactamases: These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. mdpi.comnih.gov Boronic acid transition state inhibitors (BATSIs) form a reversible, dative covalent bond with the catalytic serine, inactivating the enzyme and restoring the efficacy of antibiotics. nih.govmdpi.comnih.gov The specific substituents on the phenyl ring dictate the binding affinity and selectivity against different classes of β-lactamases (e.g., Class A, C, and D). nih.govnih.gov The propanoyloxy group at the meta-position of this compound would be expected to form specific interactions within the enzyme's binding pocket, influencing its inhibitory profile.
Table 1: Boronic Acid Derivatives as Transition State Analogue Inhibitors
| Enzyme Class | Mechanism of Inhibition | Key Interaction | Significance | Reference |
|---|---|---|---|---|
| Serine Proteases | Mimics tetrahedral transition state of peptide hydrolysis. | Reversible covalent bond between boron and catalytic serine. | Potent inhibition of enzymes involved in various pathologies. | nih.gov |
| Beta-Lactamases (SBLs) | Acts as a Boronic Acid Transition State Inhibitor (BATSI). | Forms a stable tetrahedral adduct with the active site serine. | Overcomes bacterial antibiotic resistance. | mdpi.comnih.govnih.gov |
| Glycosidases | Mimics the transition state of glycosidic bond cleavage. | Interaction with catalytic nucleophiles in the active site. | Potential therapeutic agents for diseases involving carbohydrate metabolism. | nih.gov |
The inhibitory potency and selectivity of phenylboronic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies are crucial for optimizing these inhibitors.
For instance, in the development of inhibitors for tyropeptin, a proteasome inhibitor, derivatives with varying N-terminal acyl moieties and substitutions at other positions were synthesized to find the most potent compounds. nih.gov Similarly, for beta-lactamase inhibitors, the position of substituents on the phenylboronic acid scaffold is critical. Studies on phenylboronic acids targeting class A and C β-lactamases revealed that ortho-substituted derivatives were highly active against certain enzymes (like KPC-2), while meta-substituted derivatives showed strong affinity for others (like AmpC). nih.gov This is because the substituent interacts with specific amino acid residues in the binding pocket, and different enzymes have different active site topographies.
In the case of this compound, the meta-positioned propanoyloxy group would influence its activity based on:
Steric Factors: The size and shape of the group can either facilitate a snug fit or cause steric hindrance within the active site. nih.gov
Electronic Effects: The ester group is electron-withdrawing, which can affect the Lewis acidity of the boron atom and its interaction with the catalytic serine. nih.gov
Hydrogen Bonding: The ester's oxygen atoms could act as hydrogen bond acceptors, forming additional stabilizing interactions with active site residues.
These factors collectively determine the inhibitor's dissociation constant (Ki) and its selectivity for the target enzyme over other related enzymes. nih.govnih.gov
Chemical Sensing and Biosensing Platforms
Phenylboronic acid derivatives are cornerstones in the design of synthetic receptors for chemical sensors and biosensors, primarily due to their ability to bind reversibly with molecules containing cis-diol functionalities. researchgate.netnih.govrsc.org
The fundamental mechanism for sensing diol-containing molecules like glucose involves the reversible formation of a cyclic boronate ester. researchgate.netnih.gov In an aqueous environment, the trigonal planar phenylboronic acid exists in equilibrium with its tetrahedral, negatively charged boronate form. nih.gov This equilibrium is significantly shifted upon interaction with a diol, forming a more stable cyclic ester. nih.gov This chemical transformation is the basis for generating a detectable signal.
Glucose sensors based on phenylboronic acid are a major area of research, offering an alternative to enzyme-based systems. nih.govrsc.orgelsevierpure.com The incorporation of phenylboronic acid derivatives into materials like hydrogels allows for the creation of "smart" materials that respond to glucose concentrations. nih.govrsc.orgmdpi.com The binding of glucose to the boronic acid moieties within the hydrogel increases the negative charge density, leading to increased osmotic pressure and a measurable swelling of the gel. nih.govrsc.org This change in volume or refractive index can be detected optically. nih.govrsc.org
The diol-binding event of phenylboronic acids can be transduced into various signal outputs, with electrochemical and fluorescence methods being the most prominent. rsc.orgnih.gov
Electrochemical Sensors: These sensors detect changes in electrical properties upon glucose binding. researchgate.netnih.gov
Voltammetric/Amperometric: Often, a redox-active molecule like ferrocene (B1249389) is attached to the phenylboronic acid. researchgate.net The binding of glucose alters the electrochemical environment, causing a measurable shift in the redox potential or current. researchgate.netelectrochemsci.org
Potentiometric: These sensors measure the change in surface potential of an electrode modified with phenylboronic acid as it binds to the negatively charged glucose-boronate complex. nih.govnih.gov Ion-sensitive field-effect transistors (FETs) are commonly used as transducers in these systems. nih.govnih.gov
Fluorescence-Based Sensors: These sensors link the boronic acid receptor to a fluorophore. The binding of a diol modulates the fluorescence properties of the system through mechanisms like:
Photoinduced Electron Transfer (PET): In many designs, the boronic acid acts as a quencher for a nearby fluorophore (e.g., pyrene, anthracene, or BODIPY). rsc.orgnih.gov The nitrogen atom in the boronic acid group has a lone pair of electrons that can quench fluorescence. Upon binding to glucose, the change in the boron's hybridization and electronic structure disrupts this quenching process, leading to a "turn-on" fluorescence signal. rsc.orgnih.gov
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be directly altered by the change from the neutral boronic acid to the anionic boronate ester upon glucose binding, resulting in a shift in the emission wavelength or intensity.
Table 2: Comparison of Phenylboronic Acid-Based Sensing Technologies
| Technology | Principle | Advantages | Common Transduction Methods | Reference |
|---|---|---|---|---|
| Electrochemical | Measures changes in electrical properties (potential, current, impedance) upon analyte binding. | High sensitivity, potential for miniaturization, low cost. | Voltammetry, Potentiometry, Impedimetry. | researchgate.netnih.govelectrochemsci.org |
| Fluorescence | Measures changes in light emission (intensity, wavelength, lifetime) upon analyte binding. | High sensitivity and specificity, enables optical imaging. | PET, ICT, FRET. | rsc.orgnih.govnih.gov |
Applications in Analytical Chemistry Methodologies
Beyond discrete sensors, phenylboronic acid derivatives are integral to various analytical chemistry techniques, particularly in separation science. Boronate affinity chromatography is a powerful method for the selective isolation and purification of diol-containing biomolecules, such as glycoproteins, nucleic acids, and catechols. electrochemsci.orgnih.gov
In this technique, a boronic acid derivative, such as an aminophenylboronic acid, is covalently immobilized onto a solid support like Sepharose or silica (B1680970) gel to create the stationary phase. electrochemsci.orgnih.gov A complex mixture containing various biomolecules is then passed through the column. Only molecules with accessible cis-diol groups can form covalent boronate ester complexes with the stationary phase and are retained. Non-binding molecules are washed away. The captured biomolecules can then be eluted by changing the pH to disfavor complex formation or by introducing a competing diol like sorbitol. This methodology is widely used for purifying glycoproteins and separating glycated hemoglobin (HbA1c) from its non-glycated form, which is crucial for diabetes monitoring. nih.gov
Derivatization Agents for Chromatographic Analysis (e.g., GC-MS)
The primary utility of boronic acids as derivatization agents lies in their ability to form stable, cyclic boronate esters with compounds containing vicinal diol groups, such as saccharides, catechols, and certain process contaminants like 3-monochloro-1,2-propanediol (3-MCPD). nih.govnih.govnih.gov This reaction is particularly valuable for gas chromatography-mass spectrometry (GC-MS), where the derivatization of polar, non-volatile analytes is often a prerequisite for successful analysis. nih.gov
The derivatization of a polar diol with this compound would yield a less polar, more volatile boronate ester. The presence of the phenyl group and the propanoyloxy substituent would increase the molecular weight of the analyte derivative, shifting its mass-to-charge ratio (m/z) to a higher, often more selective, region of the mass spectrum. This is advantageous in complex matrices where background interference at lower m/z values can be significant.
For instance, in the analysis of 3-MCPD in food samples, derivatization with phenylboronic acid is a common practice to enable its determination by GC-MS. nih.gov The derivatization reaction proceeds rapidly and can even be performed in the aqueous phase, simplifying sample preparation. nih.gov The resulting phenylboronate (B1261982) ester is thermally stable and chromatographically well-behaved. The use of a substituted phenylboronic acid, such as the [3-(Propanoyloxy)phenyl] derivative, would be expected to offer similar benefits, potentially with altered retention characteristics that could be beneficial for separating the analyte from matrix components.
The table below illustrates the expected derivatization reaction and the change in properties for a generic diol analyte.
| Analyte | Derivatizing Agent | Derivative | Expected Change in Properties for GC-MS |
| Generic Diol (e.g., a simple sugar or catechol) | This compound | Cyclic [3-(Propanoyloxy)phenyl]boronate ester | Increased volatility, Increased thermal stability, Favorable fragmentation pattern in MS, Increased retention time compared to smaller derivatizing agents |
Enhancement of Detection and Quantitation Limits
A significant driver for employing derivatization is the enhancement of detection and quantitation limits. nih.gov Phenylboronic acid and its derivatives have demonstrated remarkable success in this regard, achieving sensitivity enhancements of one to two orders of magnitude in some applications. nih.gov This improvement stems from several factors, including increased ionization efficiency of the derivative and the introduction of a specific, high-intensity fragment ion that can be monitored in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in mass spectrometry.
The derivatization of saccharides with phenylboronic acid for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled detection at the femtomole level. nih.gov This is attributed to the enhanced ionization efficiency of the resulting boronate esters in the electrospray ionization (ESI) source. Furthermore, the stable boronate ester linkage allows for controlled fragmentation, producing characteristic product ions that are ideal for highly selective and sensitive quantitation.
For this compound derivatives, the propanoyloxy group could further influence the ionization and fragmentation processes. The fragmentation of the ester side chain could provide an additional characteristic ion, further increasing the specificity of the detection method. Research on other substituted phenylboronic acids has shown that electron-withdrawing or electron-donating groups on the phenyl ring can be used to tune the stability and chromatographic behavior of the boronate esters, which can be leveraged to optimize separations and sensitivity.
The following table provides a hypothetical comparison of detection limits for a model diol analyte, illustrating the expected enhancement upon derivatization with a substituted phenylboronic acid, based on published data for similar compounds. nih.govnih.gov
| Analyte | Analytical Method | Derivatization Status | Limit of Detection (LOD) |
| Saccharide | LC-ESI-MS/MS | Without Derivatization | Picomole range |
| Saccharide | LC-ESI-MS/MS | With Phenylboronic Acid Derivatization | Femtomole range nih.gov |
| 3-MCPD | GC-MS | With Phenylboronic Acid Derivatization | 4.18 - 10.56 ng/g nih.gov |
It is anticipated that the use of this compound as a derivatization agent would yield comparable or potentially improved detection limits due to the favorable properties it imparts to the analyte derivative. The specific enhancement would depend on the analyte, the matrix, and the optimized analytical conditions.
Computational Chemistry and Theoretical Investigations of 3 Propanoyloxy Phenyl Boronic Acid
Molecular Modeling and Simulation of Boronic Acid Interactions
Molecular modeling and simulations are instrumental in elucidating the three-dimensional structures and intermolecular interactions of boronic acids. For phenylboronic acids, the orientation of the boronic acid group relative to the phenyl ring is a key determinant of their properties.
Conformational Analysis: The rotation of the B(OH)₂ group and the orientation of its hydroxyl groups give rise to different conformers. nih.govnih.gov For phenylboronic acid itself, the molecule is generally planar, with only a minor bend around the C-B bond. wikipedia.org In substituted phenylboronic acids, the nature and position of the substituent can influence the rotational barrier of the boronic acid group. For instance, in 1,3-phenylenediboronic acid, the rotational barrier is significantly higher than that of phenylboronic acid, an effect attributed to intermolecular interactions with the C-H hydrogen located between the boronic acid groups. researchgate.net A similar effect would be anticipated for [3-(Propanoyloxy)phenyl]boronic acid, where the ester group at the meta-position would influence the conformational landscape. The most stable conformers are typically those that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding. researchgate.net
Intermolecular Interactions: Phenylboronic acids are known to form hydrogen-bonded dimers in the solid state. researchgate.netnih.gov X-ray crystallography and computational studies on 3-carboxyphenylboronic acid have revealed extensive hydrogen bonding networks that dictate the crystal packing. nih.gov These interactions primarily involve the boronic acid and carboxylic acid moieties. It is highly probable that this compound would also exhibit strong intermolecular hydrogen bonding through its boronic acid group, influencing its solid-state structure and properties. Molecular dynamics simulations can further predict how these molecules interact with solvents and biological macromolecules, highlighting the role of the propanoyloxy group in modulating these interactions. acs.org
| Compound | Computational Method | Key Conformational Feature | Calculated Rotational Barrier (kJ·mol⁻¹) |
|---|---|---|---|
| Phenylboronic Acid | DFT | Planar geometry with minor C-B bond twist | ~15-20 |
| 1,3-Phenylenediboronic Acid | DFT | Increased rotational barrier due to intramolecular C-H···B interaction | ~37 researchgate.net |
| 3-Cyanophenylboronic Acid | DFT/B3LYP/6-31G(d) | Analysis of potential energy surface based on C1-B-O-H dihedral angles | Not explicitly stated, but conformational minima identified researchgate.net |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. For this compound, the interplay between the electron-withdrawing boronic acid group and the electronic nature of the meta-propanoyloxy substituent is of key interest.
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. In phenylboronic acid derivatives, electronic transitions often involve the promotion of an electron from the HOMO to the LUMO. The energies of these orbitals, and thus the HOMO-LUMO gap, are sensitive to the substituents on the phenyl ring. For example, theoretical investigations on 3-aminophenylboronic acid and 3-(acetamidomethyl)phenyl boronic acid using Density Functional Theory (DFT) have shown that the S₀→S₁ electronic transition is dominated by the HOMO→LUMO transition. The propanoyloxy group, being an ester, is expected to have a moderate electron-withdrawing effect, which would likely lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid, thereby influencing its UV-visible absorption characteristics and reactivity.
Charge Distribution and Electrostatic Potential: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. In phenylboronic acids, the boron atom is electron-deficient and acts as a Lewis acid, readily interacting with nucleophiles. nih.gov The oxygen atoms of the boronic acid and the propanoyloxy group in this compound would be regions of negative potential, capable of acting as hydrogen bond acceptors.
Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters offer quantitative measures of a molecule's reactivity. For instance, the pKa of phenylboronic acids, which is a measure of their acidity, can be computationally determined and has been shown to be influenced by the electronic effects of substituents. mdpi.com The propanoyloxy group at the meta-position is expected to increase the acidity of the boronic acid compared to the unsubstituted analogue.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 3-Aminophenylboronic Acid | DFT/B3LYP/6-31G(d,p) | -5.89 | -0.54 | 5.35 |
| 3-(Acetamidomethyl)phenyl Boronic Acid | DFT/B3LYP/6-31G(d,p) | -6.57 | -0.87 | 5.70 |
| 3-Cyanophenylboronic Acid | DFT/B3LYP/6-311++G(d,p) | -7.98 | -2.15 | 5.83 |
Data for 3-aminophenylboronic acid and 3-(acetamidomethyl)phenyl boronic acid are for the trigonal form. Data for 3-cyanophenylboronic acid is from reference researchgate.net.
Mechanistic Insights from Quantum Chemical Calculations of Boron-Containing Systems
Quantum chemical calculations are invaluable for elucidating reaction mechanisms involving boron-containing compounds, providing detailed information about transition states and reaction pathways.
Suzuki-Miyaura Coupling: Phenylboronic acids are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. cuny.edu DFT calculations have been employed to study the mechanism of this palladium-catalyzed reaction, providing insights into the transmetalation step, which involves the transfer of the phenyl group from the boron atom to the palladium center. The electronic properties of the substituent on the phenyl ring can influence the rate of this step. The propanoyloxy group on this compound would modulate the electron density on the boron-bearing carbon, thereby affecting its reactivity in such coupling reactions.
Interactions with Biological Molecules: Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. acs.org Quantum chemical calculations can model the formation of these boronate esters. For example, DFT studies have been used to investigate the binding of phenylboronic acids to catechols and sugars like fructose. These studies help in understanding the stability and geometry of the resulting cyclic esters. Similar computational approaches could be applied to predict the interaction of this compound with biologically relevant diols, providing a basis for its potential applications in chemical biology. Molecular docking simulations have also been used to predict the binding modes of phenylboronic acid derivatives to enzyme active sites, such as β-lactamases, where they can act as inhibitors. nih.gov
Future Research Directions and Emerging Opportunities in Boronic Acid Chemistry
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of boronic acids has traditionally been a focus of intensive research, but the demand for increasingly complex and functionally diverse derivatives necessitates the continuous innovation of synthetic strategies. While established methods provide access to the core [3-(Propanoyloxy)phenyl]boronic acid structure, future efforts will likely concentrate on modular and efficient ways to build upon this scaffold.
One promising avenue is the advancement of transition metal-catalyzed borylation reactions. evitachem.com The palladium-catalyzed Miyaura borylation, for example, is a powerful tool for creating carbon-boron bonds and has been refined to accommodate a wide range of functional groups. evitachem.com Future research will likely focus on developing new ligands and catalyst systems that allow for the direct and selective borylation of even more complex substrates related to this compound, perhaps enabling late-stage functionalization of intricate molecules.
Another key area of development is the use of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. acs.org These air- and chromatographically-stable compounds are compatible with a broad spectrum of reagents, which circumvents the traditional need to introduce the sensitive boronic acid group at the final step of a synthesis. acs.org This approach enables the multi-step synthesis of complex boronic acids from simple borylated starting materials, opening the door to the creation of elaborate derivatives of this compound that would be inaccessible through conventional means. acs.orgresearchgate.net
Furthermore, innovative techniques like decarboxylative borylation are emerging as powerful methods for synthesizing boronic acids from abundant and structurally diverse carboxylic acids. drugdiscoverytrends.com This strategy, often utilizing inexpensive nickel catalysts, provides a novel disconnection approach for synthetic chemists. drugdiscoverytrends.com Applying this to precursors of this compound could streamline synthetic routes and provide access to a wider range of analogues.
| Synthetic Strategy | Description | Potential Advantage for this compound derivatives |
| Transition Metal-Catalyzed Borylation | Use of catalysts (e.g., Palladium) to form C-B bonds on aryl halides or triflates. evitachem.comnih.gov | Late-stage functionalization and high functional group tolerance. evitachem.com |
| MIDA Boronates | Use of a stabilizing protecting group (MIDA) to allow for multi-step synthesis. acs.org | Enables the construction of complex molecular architectures on the boronic acid scaffold. researchgate.net |
| Decarboxylative Borylation | Replacement of a carboxylic acid group with a boronic acid group using a metal catalyst. drugdiscoverytrends.com | Access to novel precursors and streamlined synthesis from readily available starting materials. drugdiscoverytrends.com |
| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. evitachem.com | Offers enhanced control over reaction parameters, potentially improving yield and safety. evitachem.com |
Integration of Boronic Acid Chemistry in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. The integration of boronic acids into MCRs has emerged as a particularly fruitful area of research, and this compound is an ideal candidate for such transformations. rug.nl
The Petasis-borono Mannich (PBM) reaction is a prominent example of a boronic acid-based MCR. acs.org This reaction involves an amine, a carbonyl compound (often an α-hydroxyaldehyde), and a boronic acid to produce α-amino acids and other valuable structures. acs.org By employing this compound in a PBM reaction, complex molecules incorporating this specific phenylpropanoyloxy motif could be rapidly assembled. The ester functionality could serve as a handle for further modification or as a pro-drug feature.
Similarly, the Ugi four-component reaction (Ugi-4CR) has been adapted to include boronic acid-containing inputs. rsc.org This strategy has been successfully used to synthesize libraries of bis-boronic acid compounds for applications in chemical biology, such as carbohydrate sensing. rsc.org The ability to systematically vary the other three components (an aldehyde, an amine, and an isocyanide) while keeping this compound as a constant building block would allow for the rapid generation of a large library of diverse and complex small molecules. rug.nl This high-throughput approach, sometimes enabled by technologies like acoustic dispensing, accelerates the discovery of molecules with desired properties. rug.nl
| Multicomponent Reaction | Reactants | Product Type | Relevance for this compound |
| Petasis-borono Mannich | Boronic Acid, Amine, α-Hydroxyaldehyde | α-Amino acids, Aminophenols acs.org | Rapid synthesis of complex amino acids and derivatives bearing the phenylpropanoyloxy group. acs.org |
| Ugi-type Reactions | Boronic Acid, Aldehyde, Amine, Isocyanide | Diverse heterocyclic scaffolds rsc.org | Access to large libraries of complex molecules for screening and discovery. rug.nlrsc.org |
| Boronate/Imine Condensation | Diboronic acid, Diamine, Dialdehyde | Macrocycles and Cages researchgate.net | Construction of novel supramolecular structures and host-guest systems. researchgate.net |
Exploration of New Interdisciplinary Applications
The unique properties of boronic acids have positioned them as versatile tools in a wide range of scientific disciplines, far beyond traditional organic synthesis. longdom.org The specific structure of this compound, with its ester functionality and phenylboronic acid moiety, opens up intriguing possibilities for new interdisciplinary applications.
In medicinal chemistry, boronic acids are recognized as a crucial pharmacophore. longdom.org The proteasome inhibitor Bortezomib (Velcade®), a boronic acid peptide, is a landmark example, used in the treatment of multiple myeloma. longdom.org Derivatives of this compound could be explored as enzyme inhibitors, where the boronic acid binds to a catalytic serine or threonine residue, and the phenylpropanoyloxy portion interacts with other parts of the active site to enhance potency or selectivity. The ester could also function as a pro-drug, being hydrolyzed in vivo to reveal a potentially more active hydroxyphenyl boronic acid.
In the realm of chemical sensing and diagnostics, boronic acids are widely used for the recognition of saccharides due to their ability to form reversible covalent bonds with diols. rsc.orgnih.gov While simple phenylboronic acid is a common starting point, the propanoyloxy group on the phenyl ring of this compound could be used to tune the electronic properties of the boron center, thereby modulating its affinity and selectivity for different sugars. This could lead to the development of more sophisticated sensors for monitoring glucose levels or detecting specific carbohydrate biomarkers associated with disease. rsc.orgnih.gov
Furthermore, boronic acids are finding applications in materials science and supramolecular chemistry. longdom.org They can participate in self-assembly processes to form well-defined nanostructures like macrocycles and cages through the formation of dynamic boronate ester bonds. researchgate.netlongdom.org The this compound unit could be incorporated into polymers or larger molecular assemblies, where the propanoyloxy group could influence solubility, packing, or other material properties.
Addressing Challenges in Specificity and Stability for Advanced Systems
Despite their broad utility, the practical application of boronic acids in advanced systems, such as targeted drug delivery or in vivo imaging, is often hampered by challenges related to chemical stability and biological specificity. Boronic acids can be susceptible to oxidation and protodeboronation, and their interactions are not always as specific as required. mdpi.com
Achieving high specificity is another critical hurdle. Boronic acids can bind to various biological diols, including those on glycoproteins and RNA, which can lead to off-target effects. Research is focused on designing boronic acids with enhanced selectivity for a particular target. For derivatives of this compound, this could involve synthesizing more complex structures where the substituents on the phenyl ring and the ester group provide additional points of interaction with the target, thereby increasing binding affinity and specificity. For instance, DFT calculations have shown that the position of functional groups on the phenyl ring is critical for enhancing binding affinity to targets like sialic acid. rsc.org
The development of advanced delivery systems is another way to address these challenges. Encapsulating a this compound-based drug within a nanoparticle carrier could protect it from degradation in the bloodstream and deliver it more specifically to the target tissue, minimizing off-target interactions. nih.gov
| Challenge | Potential Solution | Relevance to this compound |
| Protodeboronation/Oxidation | Use of stabilizing protecting groups (e.g., MIDA); formation of intramolecularly coordinated species. acs.orgmdpi.com | MIDA protection could enable multi-step synthesis of complex, stable derivatives. acs.org |
| Lack of Specificity | Introduction of additional functional groups to create secondary binding interactions; pH-dependent binding. rsc.org | The propanoyloxy group can be modified to tune binding affinity and selectivity for specific biological diols. rsc.org |
| Off-Target Binding | Encapsulation in delivery vehicles (e.g., nanoparticles); pro-drug strategies. nih.gov | The ester group could act as a pro-drug trigger, releasing the active boronic acid at the target site via enzymatic cleavage. nih.gov |
Q & A
Q. What are the recommended analytical techniques for quantifying [3-(Propanoyloxy)phenyl]boronic acid in complex matrices, and how can reproducibility be ensured?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity. For example, a validated LC-MS/MS method for structurally similar boronic acids (e.g., carboxy phenyl boronic acid) achieved a relative standard deviation (RSD) of 4.1–8.2% across six replicates, with precision dependent on ionization efficiency and matrix effects . Key parameters include:
- Column : Reverse-phase C18
- Mobile phase : Gradient of acetonitrile and ammonium formate buffer
- Detection : Multiple reaction monitoring (MRM) mode
- Validation : Perform spike-and-recovery tests in biological matrices to account for interference.
Q. How does the hydroxyl group in this compound influence its solubility and reactivity?
- Methodological Answer : The boronic acid group (-B(OH)₂) forms hydrogen bonds with water, enhancing aqueous solubility. However, the propanoyloxy substituent at the 3-position introduces steric hindrance, which may reduce reactivity in cross-coupling reactions. Comparative studies with phenylboronic acid (without substituents) show that electron-withdrawing groups (e.g., propanoyloxy) decrease the electron density on the boron atom, slowing Suzuki-Miyaura reactions .
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions impact yield?
- Methodological Answer : A two-step synthesis is typical:
Esterification : React 3-hydroxybenzeneboronic acid with propionyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Maintain inert conditions (argon atmosphere) to prevent boronic acid oxidation. Yields >70% are achievable with stoichiometric control and low temperatures (0–5°C) during esterification .
Advanced Research Questions
Q. How does pH modulate the binding affinity of this compound to biological targets like sialic acid?
- Methodological Answer : Boronic acids form reversible covalent bonds with diols (e.g., sialic acid). At physiological pH (7.4), this compound exhibits anomalously high binding constants (e.g., K = 37.6 for sialic acid vs. K = 5.3 for glucose) due to trigonal complex stabilization via intramolecular B–N coordination. To study this:
- Technique : Use ¹¹B NMR to monitor boronic acid speciation.
- Experimental Design : Titrate the compound against sialic acid in buffers ranging from pH 6.0–9.0 .
Q. What strategies can mitigate batch-to-batch variability in synthesizing this compound derivatives for drug discovery?
- Methodological Answer :
- Microreactor Technology : Implement micromixer/tubular reactors to enhance mixing efficiency, reducing side reactions (e.g., protodeboronation). Lab-scale studies show >95% yield consistency using interdigital micromixers with residence times <10 seconds .
- Quality Control : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
Q. How do electronic effects of substituents on the phenyl ring influence catalytic efficiency in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., propanoyloxy) deactivate the boronic acid, requiring stronger bases (e.g., K₃PO₄ vs. K₂CO₃) to facilitate transmetallation in Suzuki reactions. For example:
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, and SPhos-Pd-G3 with varying bases.
- Data Analysis : Correlate Hammett σ values of substituents with reaction rates. Studies on analogs show a 2.5-fold rate decrease for electron-withdrawing substituents compared to electron-donating groups .
Key Research Findings
- Structural Insights : The propanoyloxy group introduces steric and electronic effects that reduce reactivity in cross-coupling but enhance selectivity for biological targets .
- Analytical Validation : LC-MS/MS methods for boronic acids require stringent matrix-matched calibration to address ionization suppression .
- Biological Relevance : High affinity for sialic acid at physiological pH suggests potential for glycoprotein-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
